2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate
Beschreibung
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate is a complex organic compound characterized by its unique structure, which includes a benzodithiepin ring system
Eigenschaften
Molekularformel |
C25H24O2S2 |
|---|---|
Molekulargewicht |
420.6g/mol |
IUPAC-Name |
[2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl] 2-phenylacetate |
InChI |
InChI=1S/C25H24O2S2/c1-17-12-20-15-28-25(29-16-21(20)13-18(17)2)22-10-6-7-11-23(22)27-24(26)14-19-8-4-3-5-9-19/h3-13,25H,14-16H2,1-2H3 |
InChI-Schlüssel |
HJXBUYOZZPKOEK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CSC(SC2)C3=CC=CC=C3OC(=O)CC4=CC=CC=C4)C=C1C |
Kanonische SMILES |
CC1=CC2=C(CSC(SC2)C3=CC=CC=C3OC(=O)CC4=CC=CC=C4)C=C1C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate typically involves multiple steps, starting with the preparation of the benzodithiepin core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final esterification step involves reacting the benzodithiepin derivative with phenylacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate
- [2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl] 2-phenylpropionate
- [2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl] 2-phenylbutyrate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
